3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine
Description
3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine is a fluorinated aromatic amine featuring a 4-chlorophenyl group attached to a propane backbone with two fluorine atoms at the 3-position and a primary amine group at the 1-position. This structure combines halogenated aromaticity with fluorinated aliphatic moieties, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.
Properties
Molecular Formula |
C9H10ClF2N |
|---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,3-difluoropropan-1-amine |
InChI |
InChI=1S/C9H10ClF2N/c10-8-3-1-7(2-4-8)9(11,12)5-6-13/h1-4H,5-6,13H2 |
InChI Key |
ITVLFQLPKDMVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with difluoromethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1016531-10-4)
- Structural Features : Differs by having three fluorine atoms at the 3-position instead of two.
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2)
- Structural Features : Substitutes the 4-chlorophenyl group with a 3-fluoro-4-methylphenyl group and replaces the difluoro propane with a phenyl-substituted propane.
- Implications: The methyl and fluorine substituents may alter binding affinity to targets like monoamine transporters.
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Structural Features: Incorporates a pyrazolo-pyridinone heterocycle with a 4-chlorophenyl group.
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone C1)
- Structural Features : A chalcone with a 4-chlorophenyl group and α,β-unsaturated ketone.
- Biological Activity : Exhibits cytotoxic effects against MCF-7 cells (IC50 = 1,484.75 ppm), though less potent than other analogs. The absence of fluorine and amine groups highlights the role of these moieties in modulating activity .
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
- Structural Features : Pyrazole ring with 4-chlorophenyl, trifluoromethyl, and methylamine groups.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Fluorine Substitution : Compounds with 3,3-difluoro or 3,3,3-trifluoro groups (e.g., ) show enhanced metabolic stability due to fluorine’s electronegativity, but excessive fluorination may reduce solubility.
- Chlorophenyl Moieties : The 4-chlorophenyl group is prevalent in cytotoxic and anti-inflammatory agents (e.g., chalcones , indoles ), suggesting the target compound may share similar bioactivity.
- Amine Functionality : Primary amines (as in the target) often improve water solubility and facilitate hydrogen bonding in target interactions compared to tertiary amines or heterocycles .
Biological Activity
3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 205.63 g/mol. The presence of a chlorophenyl group and two fluorine atoms contributes to its stability and biological interactions, making it a subject of interest in drug design and development. The dual fluorine substitution enhances the compound's reactivity compared to similar compounds, which can influence its pharmacokinetic properties.
Biological Activity
Research indicates that 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate the detailed mechanisms behind these interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid | Contains hydroxy and dimethyl groups | Different functional groups alter reactivity |
| 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | Includes a pyridinyl group | Different backbone structure influences properties |
| 4-Chloro-N,N-dimethylphenethylamine | Similar chlorophenyl group | Lacks fluorine atoms, affecting stability and reactivity |
The incorporation of fluorine in 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine significantly impacts its chemical reactivity and biological interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Activity : A study indicated that 3-(4-Chlorophenyl)-3,3-difluoropropan-1-amine demonstrated effective inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzymatic Activity : In vitro assays revealed that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results as an inhibitor of phosphatase activity in Trypanosoma brucei, indicating its potential use in treating parasitic infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Initial studies suggest that the compound has favorable absorption characteristics but may exhibit variability in metabolism across different species. For example, pharmacokinetic studies indicated differences in exposure levels when administered via oral versus intraperitoneal routes in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
